Morantel pamoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20574-52-1 |

|---|---|

Molecular Formula |

C35H32N2O6S |

Molecular Weight |

608.7 g/mol |

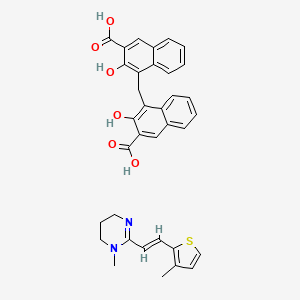

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |

InChI |

InChI=1S/C23H16O6.C12H16N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h1-10,24-25H,11H2,(H,26,27)(H,28,29);4-6,9H,3,7-8H2,1-2H3/b;5-4+ |

InChI Key |

YYUHRHGRIAUGKT-RCKHEGBHSA-N |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C2=NCCCN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Canonical SMILES |

CC1=C(SC=C1)C=CC2=NCCCN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Morantel Pamoate: A Deep Dive into its Mechanism of Action on Nematode Nicotinic Acetylcholine Receptors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Morantel pamoate, a widely used anthelmintic of the tetrahydropyrimidine class, exerts its primary effect on the neuromuscular system of nematodes, leading to spastic paralysis and subsequent expulsion from the host.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of morantel, with a specific focus on its interaction with nematode nicotinic acetylcholine receptors (nAChRs). We will delve into the specific receptor subtypes targeted by morantel, the quantitative aspects of this interaction, and the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in anthelmintic drug discovery and development.

Introduction: The Cholinergic System as a Prime Anthelmintic Target

The cholinergic nervous system of nematodes is a critical regulator of essential physiological functions, most notably muscle contraction.[4] This makes it an effective and selective target for anthelmintic drugs. Cholinergic agonists, such as morantel and the related compound pyrantel, function by mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[4][5] By persistently activating nAChRs on nematode muscle cells, these drugs induce a state of prolonged muscle depolarization and contraction, resulting in spastic paralysis of the worm.[4]

Morantel's Primary Target: A Novel Class of Nicotinic Acetylcholine Receptors

Extensive research has identified a novel class of nAChRs as the primary molecular target for morantel in parasitic nematodes.[4][5] These receptors are heteromeric pentamers composed of two distinct subunits: ACR-26 and ACR-27 .[4][5][6] This specific receptor subtype has been characterized in several parasitic species of significant veterinary importance, including Haemonchus contortus and Parascaris equorum.[4][5]

A key feature of the ACR-26/ACR-27 receptor is its high sensitivity to morantel and pyrantel, often exceeding its sensitivity to the native ligand, acetylcholine.[5] This high potency contributes to the efficacy of morantel as an anthelmintic. In contrast, this receptor subtype is relatively insensitive to other cholinergic agonists like levamisole and nicotine.[5] This pharmacological profile distinguishes the morantel-sensitive receptor, sometimes referred to as the M-subtype, from other nAChR subtypes found in nematodes, such as the levamisole-sensitive (L-subtype) and nicotine-sensitive (N-subtype) receptors.[7][8]

Quantitative Analysis of Morantel-Receptor Interactions

The interaction of morantel with nematode nAChRs has been quantified through various electrophysiological studies. The effective concentration 50 (EC50), which represents the concentration of an agonist that produces 50% of the maximal response, is a key parameter in these analyses.

| Agonist | Receptor Subtype | Nematode Species | EC50 (μM) | Reference |

| Morantel | ACR-26/ACR-27 | Haemonchus contortus | 29 | [9] |

| Pyrantel | ACR-26/ACR-27 | Haemonchus contortus | 6.8 | [9] |

| Acetylcholine | ACR-26/ACR-27 | Haemonchus contortus | 80.1 | [9] |

This table summarizes the EC50 values of morantel and other agonists on the ACR-26/ACR-27 receptor from Haemonchus contortus.

Dual Mechanism of Action: Agonism and Open Channel Block

While morantel's primary mechanism is agonism of the ACR-26/ACR-27 receptor, evidence suggests a more complex interaction with other nAChR subtypes. In the parasitic nematode Ascaris suum, morantel has been shown to act as an open channel blocker of the ACR-16 nAChR.[8][10] This means that in addition to activating the receptor, morantel can also physically obstruct the open ion channel, preventing the flow of ions. This blocking action is voltage-sensitive, becoming more pronounced at more negative membrane potentials.[10] This dual action of agonism and channel blockade may contribute to its overall anthelmintic efficacy.

Experimental Protocols

The elucidation of morantel's mechanism of action has been made possible through the use of sophisticated experimental techniques. The following are detailed methodologies for key experiments cited in the literature.

Heterologous Expression of Nematode nAChRs in Xenopus laevis Oocytes

This is a cornerstone technique for characterizing the pharmacological properties of ion channels.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the nematode species of interest (e.g., H. contortus). First-strand cDNA is then synthesized using reverse transcriptase.

-

Gene Amplification: The full-length coding sequences of the target receptor subunit genes (e.g., acr-26 and acr-27) are amplified from the cDNA using gene-specific primers and PCR.

-

cRNA Synthesis: The amplified cDNA is subcloned into a suitable expression vector (e.g., pTB-207). Capped complementary RNA (cRNA) for each subunit is then synthesized in vitro using an RNA polymerase.

-

Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated. A precise amount of the cRNA mixture (e.g., a 1:1 ratio of acr-26 and acr-27 cRNA) is injected into the cytoplasm of each oocyte.

-

Incubation: The injected oocytes are incubated in a buffered solution for 2-7 days to allow for the expression and assembly of the receptor proteins on the oocyte membrane.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Agonist solutions of known concentrations are applied to the oocyte, and the resulting inward currents (due to cation influx through the activated nAChRs) are recorded.

-

Dose-response curves are generated by plotting the current amplitude against the agonist concentration to determine EC50 values.

-

In Vivo Analysis using Transgenic Caenorhabditis elegans

This technique allows for the study of receptor function in a living organism.

Methodology:

-

Transgenesis: The genes for the parasitic nematode receptors (e.g., H. contortus acr-26 and acr-27) are cloned into a C. elegans expression vector under the control of a suitable promoter (e.g., a muscle-specific promoter).

-

Microinjection: The expression construct, along with a co-injection marker (e.g., a gene that confers a visible phenotype like rollers), is injected into the gonad of adult C. elegans.

-

Selection of Transgenic Lines: Progeny are screened for the marker phenotype, and stable transgenic lines expressing the parasitic nematode receptors are established.

-

Phenotypic Assays:

-

Levamisole Sensitivity Assay: Transgenic and wild-type worms are placed in multi-well plates containing various concentrations of morantel.

-

Paralysis Assessment: The percentage of paralyzed worms is scored at different time points. A significant increase in morantel sensitivity in the transgenic worms compared to the wild-type indicates that the expressed receptor is a functional target of the drug.

-

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of Morantel Action

Caption: Signaling cascade initiated by morantel binding to nematode nAChRs.

Experimental Workflow: Heterologous Expression in Xenopus Oocytes

Caption: Workflow for characterizing nematode nAChRs in Xenopus oocytes.

Logical Relationship: Morantel's Dual Action

Caption: The dual mechanism of morantel as an agonist and an open channel blocker.

Conclusion and Future Directions

This compound's efficacy as an anthelmintic is rooted in its potent agonistic activity on a specific class of nematode nAChRs composed of ACR-26 and ACR-27 subunits. The high sensitivity of these receptors to morantel underscores their importance as a drug target. Furthermore, the potential for a dual mechanism of action, including open channel blockade of other nAChR subtypes, adds another layer of complexity to its pharmacological profile.

Future research should continue to explore the diversity of nAChR subtypes across different parasitic nematode species and their differential sensitivity to morantel and other anthelmintics. A deeper understanding of the structure-activity relationships of tetrahydropyrimidines and their binding sites on these receptors will be invaluable for the rational design of new anthelmintic agents with improved efficacy and a reduced likelihood of resistance development. The experimental frameworks detailed in this guide provide a robust foundation for these future investigations.

References

- 1. Pharmacology of anthelmintic resistance | Parasitology | Cambridge Core [cambridge.org]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes | PLOS Pathogens [journals.plos.org]

- 5. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of a novel class of morantel-sensitive acetylcholine receptors in nematodes - ePrints Soton [eprints.soton.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Morantel Pamoate: A Technical Deep Dive into its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel pamoate is a widely utilized anthelmintic agent, particularly in veterinary medicine, for the treatment of parasitic infections caused by nematodes. As a member of the tetrahydropyrimidine class of drugs, its efficacy is rooted in its specific interaction with the neuromuscular systems of these parasites. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, offering valuable data and experimental insights for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a salt composed of the active anthelmintic base, morantel, and pamoic acid. The combination of these two moieties results in a compound with specific physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The morantel base is a tetrahydropyrimidine derivative, while pamoic acid is a naphthoic acid derivative.

Morantel Base:

-

IUPAC Name: (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine

-

Molecular Formula: C₁₂H₁₆N₂S

-

Molecular Weight: 220.34 g/mol

Pamoic Acid:

-

IUPAC Name: 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid)

-

Molecular Formula: C₂₃H₁₆O₆

-

Molecular Weight: 388.37 g/mol

This compound Salt:

-

Molecular Formula: C₁₂H₁₆N₂S · C₂₃H₁₆O₆

-

Molecular Weight: 608.71 g/mol

-

CAS Number: While a specific CAS number for this compound is not consistently reported, the CAS number for the morantel base is 20574-50-9.[1] For pyrantel pamoate, a closely related compound, the CAS number is 22204-24-6.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and bioavailability. The pamoate salt form significantly reduces the aqueous solubility of the morantel base, which in turn limits its systemic absorption from the gastrointestinal tract. This property is advantageous for an anthelmintic, as it allows the drug to remain in the gut and exert its effect on intestinal parasites.

| Property | Value | Reference |

| Melting Point | 266-267 °C (for Pyrantel Pamoate) | |

| Solubility | Practically insoluble in water and methanol; soluble in dimethyl sulfoxide; slightly soluble in dimethylformamide. | |

| pKa | Data not available |

Note: Some of the available data is for the closely related compound pyrantel pamoate. Due to the structural similarity, these values can provide a reasonable estimate for this compound, but experimental determination is recommended for precise characterization.

Mechanism of Action: A Focus on Nicotinic Acetylcholine Receptors

Morantel's primary mechanism of action involves its function as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes. This interaction leads to the depolarization of the parasite's muscle cells, resulting in spastic paralysis. The paralyzed worms are then expelled from the host's gastrointestinal tract.

Recent research has further elucidated this mechanism, identifying morantel as a positive allosteric modulator (PAM) of certain neuronal nAChRs.[2][3][4] This means that morantel binds to a site on the receptor that is distinct from the acetylcholine binding site (an allosteric site) and enhances the receptor's response to acetylcholine.[1][2][4]

Key aspects of this mechanism include:

-

Binding to Non-Canonical Subunit Interfaces: Studies have shown that morantel binds to non-canonical sites at the β(+)/α(−) subunit interface of the nAChR.[3][4]

-

Enhanced Channel Gating: Morantel's binding increases the frequency of single-channel openings and alters the bursting characteristics of the openings, consistent with enhanced channel gating.[1] This leads to a potentiation of the current, even at saturating concentrations of acetylcholine.[1]

-

Non-Competitive Interaction: Morantel acts as a non-competitive modulator, meaning it does not directly compete with acetylcholine for its binding site.[1]

This allosteric modulation provides a more nuanced understanding of morantel's potent anthelmintic activity.

Signaling pathway of morantel's action on the nicotinic acetylcholine receptor.

Experimental Protocols

Synthesis of this compound

While detailed proprietary synthesis methods are not publicly available, a general approach for the synthesis of this compound involves a salt formation reaction between the morantel base and pamoic acid.

Materials:

-

Morantel base

-

Pamoic acid

-

Suitable solvent (e.g., a mixture of a polar and a non-polar solvent to facilitate dissolution and precipitation)

Procedure:

-

Dissolve the morantel base in a suitable solvent.

-

In a separate vessel, dissolve an equimolar amount of pamoic acid in a suitable solvent. Gentle heating may be required.

-

Slowly add the pamoic acid solution to the morantel base solution with constant stirring.

-

The this compound salt will precipitate out of the solution.

-

The precipitate is then collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

General workflow for the synthesis of this compound.

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and to quantify the amount of morantel and pamoic acid in the salt.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the individual components and to detect any impurities.

Determination of Physicochemical Properties

Solubility: The solubility of this compound in various solvents can be determined using the shake-flask method.

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination: The pKa of morantel can be determined by potentiometric titration or by UV-Vis spectrophotometry.

-

A solution of morantel base is prepared in a suitable solvent (e.g., water-methanol mixture).

-

The solution is titrated with a standardized acid or base.

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the titration curve as the pH at which half of the morantel is in its ionized form.

Conclusion

This compound remains a critical tool in the fight against parasitic nematode infections. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for the development of improved formulations, the management of anthelmintic resistance, and the discovery of new therapeutic agents. This technical guide provides a foundational resource for researchers and professionals dedicated to advancing the field of parasitology and drug development. Further research into the specific quantitative properties of this compound and detailed characterization of its various salt forms will continue to enhance its effective and safe use.

References

- 1. Morantel Allosterically Enhances Channel Gating of Neuronal Nicotinic Acetylcholine α3β2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Positive Allosteric Modulator Morantel Binds at Noncanonical Subunit Interfaces of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Morantel Pamoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of morantel pamoate in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate experimental design and formulation development. Due to a scarcity of direct quantitative solubility data for this compound, this guide incorporates information from the closely related compounds morantel tartrate and pyrantel pamoate to provide a predictive solubility assessment. All data is meticulously referenced to its source.

Core Executive Summary

This compound, a key anthelmintic agent, generally exhibits low solubility in aqueous and protic solvents, while demonstrating higher solubility in aprotic polar organic solvents. This guide presents a qualitative solubility profile and outlines a detailed experimental protocol for researchers to precisely determine its solubility in their specific solvent systems. A visual workflow for this experimental protocol is also provided to ensure clarity and reproducibility.

Solubility Profile of Morantel and Related Compounds

Direct, quantitative solubility data for this compound in a range of common laboratory solvents is not widely available in the public domain. However, by examining the solubility of the morantel moiety in its tartrate salt form and the solubility of the structurally similar pyrantel pamoate, a predictive solubility profile can be constructed. The following table summarizes the available quantitative and qualitative data. Researchers are strongly advised to use this information as a preliminary guide and to determine the precise solubility for their specific applications experimentally.

| Solvent | This compound | Morantel Tartrate | Pyrantel Pamoate |

| Water | Predicted to be practically insoluble | Slightly soluble | Practically insoluble (<0.1 g/100 mL at 19°C)[1] |

| Methanol | Predicted to be practically insoluble | Soluble[2] | Practically insoluble[1] |

| Ethanol | Predicted to be insoluble | Approximately 1 mg/mL[3] | Insoluble[4] |

| Dimethyl Sulfoxide (DMSO) | Predicted to be soluble | 67-125 mg/mL[5][6][7] | Soluble; 100 mg/mL[1][4] |

| Dimethylformamide (DMF) | Predicted to be soluble | 33 mg/mL[3] | Slightly soluble[1] |

| Acetonitrile | No data available | Soluble (used as a solvent for solutions) | Soluble in mixtures with buffer and surfactants[1] |

| Ethyl Acetate | No data available | Practically insoluble[2] | No data available |

| Benzene | No data available | Practically insoluble[2] | No data available |

Experimental Protocol for Solubility Determination

To empower researchers to generate precise and reliable solubility data for this compound, the following detailed experimental protocol is provided. This method is based on the principles of equilibrium solubility determination.

Objective: To determine the equilibrium solubility of this compound in a selected laboratory solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected Solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Calibrated analytical balance

-

Magnetic stirrer and stir bars or orbital shaker

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Mobile phase for HPLC or solvent blank for spectrophotometry

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a volumetric flask. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Add the selected solvent to the flask, leaving some headspace.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled environment (e.g., 25°C) and agitate using a magnetic stirrer or orbital shaker at a constant rate.

-

Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

For HPLC analysis, an appropriate mobile phase and column must be selected. For instance, a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer can be effective.

-

For UV-Vis analysis, the absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration is calculated using a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted, saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

References

- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 2. famic.go.jp [famic.go.jp]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Morantel tartrate | Parasite | TargetMol [targetmol.com]

Morantel Pamoate Pharmacokinetics and Metabolism in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel, a methyl analogue of pyrantel, belongs to the tetrahydropyrimidine class of anthelmintic drugs. It is effective against a range of gastrointestinal nematodes. The pamoate salt of morantel is characterized by its poor water solubility, which significantly influences its pharmacokinetic profile. This technical guide provides an in-depth overview of the current understanding of morantel pamoate's pharmacokinetics and metabolism, with a specific focus on findings in rodent models. Due to a notable lack of extensive quantitative data for this compound in rats and mice within publicly available literature, this guide synthesizes the known principles of its behavior, supported by data from other species and related compounds, and outlines detailed experimental protocols for future research in this area.

Pharmacokinetics

The pharmacokinetics of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). For this compound, its physicochemical properties, particularly its low aqueous solubility, are the primary determinants of its pharmacokinetic behavior.

Absorption

This compound exhibits very limited absorption from the gastrointestinal tract following oral administration.[1][2] This poor absorption is a key characteristic of the pamoate salt formulation, which is designed to maximize drug concentration within the gut to target intestinal parasites.[3] While specific quantitative bioavailability data in rodent models are scarce, studies in other species such as cattle show negligible absorption of morantel into the systemic circulation.[3] Similarly, a study on the related compound oxantel pamoate in rats also indicated poor absorption.[4] The low plasma levels observed after oral administration suggest that the majority of the drug remains within the gastrointestinal lumen.[1][2]

Distribution

Due to its poor systemic absorption, the distribution of this compound to tissues outside of the gastrointestinal tract is expected to be minimal. The primary site of action and highest concentration of the parent drug is localized to the gut.

Metabolism

While systemic metabolism is limited due to low absorption, any absorbed morantel is expected to undergo biotransformation, primarily in the liver. In vitro studies using liver S9 fractions have identified several phase I and phase II metabolites of morantel.[5] These include hydroxylated and cysteine-conjugated metabolites.[5] The hydrolysis of the N-methyltetrahydropyrimidine portion of morantel and its metabolites to N-methyl-1,3-propanediamine is a known metabolic step.[6]

Table 1: Known Metabolic Products of Morantel

| Metabolite Type | Description |

| Phase I Metabolites | |

| Hydroxylated morantel | Result of oxidation, a common phase I metabolic reaction.[5] |

| Phase II Metabolites | |

| Cysteine conjugates | Formed by the conjugation of morantel or its metabolites with cysteine, increasing water solubility for excretion.[5] |

| Hydrolysis Product | |

| N-methyl-1,3-propanediamine | A product resulting from the hydrolysis of the core morantel structure.[6] |

Excretion

Consistent with its poor absorption, the primary route of excretion for this compound is via the feces, largely as the unchanged parent drug.[3] Any absorbed metabolites are expected to be eliminated through the urine.

Experimental Protocols

To facilitate further research into the pharmacokinetics of this compound in rodent models, this section provides detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of an orally administered compound in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound following oral administration in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (8-10 weeks old)

-

This compound

-

Vehicle for suspension (e.g., 0.5% methylcellulose)

-

Oral gavage needles (stainless steel or flexible plastic)[7][8][9][10][11]

-

Blood collection tubes (e.g., containing K2EDTA)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[12][13][14][15][16]

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

-

Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing:

-

Fast the rats overnight (with access to water) before dosing.

-

Administer a single oral dose of the this compound suspension via oral gavage. The volume should not exceed 10 mL/kg body weight.[9]

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Place blood samples into anticoagulant-treated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of morantel in rat plasma.

-

Prepare calibration standards and quality control samples.

-

Analyze the plasma samples for morantel concentration.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data.

-

Analytical Method for Morantel Quantification in Plasma by LC-MS/MS

Objective: To quantify the concentration of morantel in rat plasma samples.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Ionization Mode: Positive ESI.

-

MRM Transitions: Specific precursor-to-product ion transitions for morantel and an internal standard.

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Hypothetical Metabolic Pathway of Morantel

Caption: Hypothetical metabolic pathway of morantel in rodents.

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: General experimental workflow for a pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound is primarily dictated by its poor aqueous solubility, leading to low systemic absorption and high concentrations within the gastrointestinal tract. While this is advantageous for its anthelmintic efficacy against intestinal nematodes, it results in a scarcity of comprehensive pharmacokinetic data in the systemic circulation of any species, including rodents. The metabolism of the small fraction of absorbed morantel appears to proceed through conventional phase I and phase II reactions. The provided experimental protocols offer a framework for researchers to conduct definitive pharmacokinetic studies of this compound in rodent models, which would be invaluable for a more complete understanding of its disposition and for any future drug development efforts.

References

- 1. Pharmacokinetics of praziquantel and pyrantel pamoate combination following oral administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of praziquantel and pyrantel pamoate combination following oral administration in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. In Vitro and In Vivo Drug-Drug Interaction Study of the Effects of Ivermectin and Oxantel Pamoate on Tribendimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of morantel metabolism and its application in veterinary drug residue screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.sdsu.edu [research.sdsu.edu]

- 8. research.fsu.edu [research.fsu.edu]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. ouv.vt.edu [ouv.vt.edu]

- 11. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. archives.ijper.org [archives.ijper.org]

- 13. mdpi.com [mdpi.com]

- 14. LC-MS/MS method for the determination of erianin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation an LC-MS/MS method to quantify (+)-borneol in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

In Vitro Anthelmintic Spectrum of Morantel Pamoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morantel, a tetrahydropyrimidine anthelmintic, is widely utilized in veterinary medicine for the control of gastrointestinal nematodes. Its pamoate salt form influences its solubility and absorption, rendering it effective primarily against parasites within the gastrointestinal tract. This technical guide provides a comprehensive overview of the in vitro anthelmintic spectrum of morantel, focusing on its mechanism of action, efficacy across various helminth species and life cycle stages, and the experimental protocols used for its evaluation. Quantitative data from multiple studies are summarized to facilitate comparative analysis. Furthermore, this guide presents visual representations of the drug's signaling pathway and common experimental workflows to aid in the understanding and future development of morantel and related compounds.

Mechanism of Action

Morantel functions as a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2][3][4] Specifically, it targets the L-subtype of nAChRs located on the body wall muscles of the parasites.[4] The binding of morantel to these receptors mimics the action of acetylcholine, but in a persistent and excessive manner, leading to a prolonged depolarization of the muscle cells.[2] This sustained stimulation results in spastic paralysis of the worm, inhibiting its ability to maintain its position in the host's gastrointestinal tract and to feed.[1][2] Consequently, the paralyzed helminths are expelled from the host's body.[3][4] At the single-channel level, morantel has been shown to cause the activation and subsequent block of nAChR subtypes.[1]

Figure 1: Signaling pathway of morantel's anthelmintic action.

In Vitro Efficacy Data

The in vitro activity of morantel has been evaluated against a range of nematode species and developmental stages. The following tables summarize the available quantitative data from various studies. It is important to note that many in vitro studies have utilized morantel tartrate; however, the anthelmintic activity is conferred by the morantel base, and thus these results are considered relevant to the in vitro spectrum of morantel pamoate once solubilized.

Table 1: In Vitro Efficacy of Morantel Against Larval Stages of Nematodes

| Parasite Species | Larval Stage | Assay Type | Efficacy Metric (Concentration) | Reference |

| Trichostrongylus colubriformis | L3 | Larval Motility Inhibition | Sigmoid dose-response curve | [5] |

| Ostertagia ostertagi | L3 | Larval Paralysis Test | LC50 values reproducible | [6] |

| Strongylus edentatus | L3 | Larval Motility Assay | Significant reduction in motility at ≥10 µg/ml (as pyrantel pamoate) | [7] |

| Ascaris suum | L3 | Larval Migration Assay | EC50: 1100-4000 nM (as pyrantel) | [8] |

Table 2: In Vitro Efficacy of Morantel and Related Compounds Against Adult and Egg Stages

| Parasite Species | Life Stage | Assay Type | Efficacy Metric (Concentration) | Reference |

| Ancylostoma ceylanicum | Adult | Motility Assay | Moderate activity at 10 mg/kg in vivo (as pyrantel pamoate) | [9] |

| Trichuris muris | Egg | Egg Hatch Assay | Moderate to weak inhibitory effect (as pyrantel pamoate) | [10] |

| Onchocerca gutturosa | Adult Male | Motility & Viability Assay | Good activity at 1.25 x 10⁻⁵ M (as pyrantel pamoate) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of in vitro anthelmintic studies. Below are descriptions of common assays used to evaluate the efficacy of morantel.

Larval Motility/Paralysis Assay

This assay assesses the effect of an anthelmintic on the viability and movement of nematode larvae, typically the third-stage (L3).

-

Larval Preparation: Infective L3 larvae are harvested from fecal cultures and cleaned to remove debris. For some species, exsheathment is induced to increase drug exposure.[12]

-

Drug Incubation: A known number of larvae (e.g., 300 xL3s) are suspended in a suitable culture medium (e.g., supplemented Luria Broth) in 96-well microplates.[12][13]

-

Compound Addition: this compound, typically solubilized in a solvent like DMSO, is added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated under controlled conditions (e.g., 20-25°C) for a defined period (e.g., 24, 48, or 72 hours).[6]

-

Motility Assessment: Larval motility is quantified. This can be done manually by microscopic observation and scoring or through automated systems like the WMicrotracker, which detects larval movement via infrared microbeam interruptions.[12][13][14]

-

Data Analysis: The percentage of paralyzed or non-motile larvae is calculated for each concentration. Dose-response curves are generated to determine metrics such as the concentration that inhibits 50% of motility (IC50) or is lethal to 50% of the larvae (LC50).[6]

Figure 2: Workflow for a typical larval motility/paralysis assay.

Larval Migration Inhibition Assay (LMIA)

This bioassay measures the ability of an anthelmintic to inhibit the natural migratory behavior of larvae.[5]

-

Preparation of Assay Plates: The assay is typically set up in multi-well plates. A mesh or filter (e.g., 25µm) is placed in a holder, separating an upper chamber from the lower well.[15]

-

Larval Incubation with Drug: Infective L3 larvae are pre-incubated with various concentrations of this compound in a small volume for a set period.[5]

-

Migration: The larva-drug suspension is placed onto an agar gel or directly into the upper chamber on top of the mesh.[5][8] The lower well is filled with a chemoattractant or plain buffer.

-

Incubation for Migration: The plates are incubated for a specific time (e.g., 2 hours) to allow motile larvae to migrate through the mesh into the lower well.[15]

-

Quantification: The number of larvae that have successfully migrated into the lower well is counted for both treated and control groups.[15]

-

Data Analysis: The percentage of migration inhibition is calculated relative to the control group. An EC50 (the concentration that inhibits 50% of migration) can then be determined.[8]

Figure 3: Workflow for a larval migration inhibition assay.

Egg Hatch Assay (EHA)

The EHA is used to determine the ovicidal activity of an anthelmintic compound.[16][17]

-

Egg Collection: Nematode eggs are recovered and purified from the feces of infected host animals.

-

Incubation with Drug: A standardized number of eggs are suspended in a solution containing various concentrations of this compound in multi-well plates.[10]

-

Incubation: The plates are incubated at an optimal temperature (e.g., 25-28°C) for a period that allows for hatching in the control group (typically 24-48 hours).[10]

-

Hatching Inhibition: A few drops of a fixative (e.g., Lugol's iodine) are added to each well to stop further development.

-

Quantification: The number of unhatched eggs and hatched first-stage larvae (L1) are counted under a microscope.

-

Data Analysis: The percentage of egg hatch inhibition is calculated for each drug concentration compared to the negative control. An IC50 value is then determined.[16]

Conclusion

The in vitro data robustly support the classification of morantel as a nicotinic agonist with a spectrum of activity primarily against gastrointestinal nematodes. Its primary mechanism of inducing spastic paralysis has been consistently demonstrated through various assays, particularly those measuring larval motility and migration. While morantel shows potent activity against the larval stages of many important ruminant parasites, its efficacy on egg and adult stages can vary. The standardized protocols outlined in this guide provide a framework for future research, including screening for resistance, evaluating new formulations, and discovering novel anthelmintic compounds. The provided visualizations of the mechanism of action and experimental workflows serve as a clear reference for professionals in the field.

References

- 1. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sheepandgoat.com [sheepandgoat.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. The effects of anthelmintics on ovine larval nematode parasite migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reliability and reproducibility of the larval paralysis test as an in vitro method for the detection of anthelmintic resistance of nematodes against levamisole and morantel tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a novel in vitro equine anthelmintic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trichuris muris egg-hatching assay for anthelminthic drug discovery and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In vitro and in vivo anthelmintic efficacy of peppermint (Mentha x piperita L.) essential oil against gastrointestinal nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Developmental History of Morantel Pamoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morantel, a tetrahydropyrimidine anthelmintic, has been a significant tool in veterinary medicine for the control of gastrointestinal nematodes in livestock. Developed by Pfizer's Agricultural Division, its discovery in the late 1950s was a result of extensive in vivo screening programs. This technical guide provides a comprehensive overview of the discovery and developmental history of morantel, with a focus on its chemical synthesis, mechanism of action, pharmacokinetic profile, and key efficacy and safety studies. Detailed experimental methodologies are provided for seminal studies, and quantitative data are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this important veterinary drug.

Discovery and Early Development

The discovery of morantel is rooted in the broader research efforts of Pfizer Inc. into the anthelmintic properties of tetrahydropyrimidine compounds in the late 1950s.[1] Pfizer's Agricultural Division, established in 1952, was dedicated to addressing animal health problems and initiated extensive in vivo screening programs to identify novel therapeutic agents.[2][3] This systematic approach led to the identification of a series of potent anthelmintic compounds, including pyrantel and its close analog, morantel.[1]

Chemical Synthesis

The chemical synthesis of morantel involves a multi-step process. While the proprietary details of the manufacturing process are not fully disclosed, the general synthetic pathway for tetrahydropyrimidine anthelmintics is understood. Morantel is chemically known as (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine. The pamoate salt is formed by reacting the morantel base with pamoic acid, a process that significantly reduces its water solubility and, consequently, its absorption from the gastrointestinal tract. This formulation strategy is designed to maximize the drug's concentration at the site of parasitic infection within the gut.

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

Morantel exerts its anthelmintic effect by acting as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[6] These receptors are ligand-gated ion channels located on the muscle cells of the parasites. The binding of morantel to these receptors mimics the action of the neurotransmitter acetylcholine, but with a more potent and sustained effect. This leads to the opening of the ion channels, causing an influx of cations and resulting in depolarization of the muscle cell membrane. The persistent depolarization leads to irreversible spastic paralysis of the worms.[6] Unable to maintain their position within the host's gastrointestinal tract, the paralyzed parasites are expelled.

Subsequent research has identified specific nAChR subunits that are sensitive to morantel, such as ACR-26 and ACR-27 in some parasitic nematodes.[7] This specificity for nematode nAChRs over those of the mammalian host contributes to the drug's favorable safety profile.

Signaling Pathway Diagram

Caption: Mechanism of action of morantel at the nematode neuromuscular junction.

Pharmacokinetics

The pharmacokinetic profile of morantel is characterized by its poor absorption from the gastrointestinal tract, a desirable feature for an anthelmintic targeting gut-dwelling parasites.

Table 1: Summary of Pharmacokinetic Parameters of Morantel

| Species | Formulation | Dose | Cmax | Tmax | Half-life | Notes |

| Cattle | Tartrate Salt | 10 mg/kg (oral) | Not detected (<0.05 µg/mL) | - | - | Negligible absorption.[8] |

| Goats | Tartrate Salt | 10 mg/kg (oral) | Not detected (<0.05 µg/mL) | - | - | Negligible absorption.[8] |

| Rats | Tartrate Salt | 6 mg/kg (oral) | - | - | - | 8% of the dose excreted in urine within 24 hours. |

| Dogs | Tartrate Salt | 30 mg/kg (oral) | - | - | - | 43% of the dose excreted in urine within 24 hours. |

The use of the pamoate salt further limits systemic absorption. After oral administration to cattle and goats, morantel is not detectable in plasma.[1] In lactating goats, it is also not detectable in the milk.[1] The majority of the administered dose is excreted unchanged in the feces.

Efficacy Studies

Numerous studies have demonstrated the efficacy of morantel against a broad spectrum of gastrointestinal nematodes in livestock. The development of the sustained-release bolus (SRB) was a significant advancement, providing continuous therapeutic levels of the drug over the grazing season.

Table 2: Efficacy of Morantel Tartrate Sustained-Release Bolus in Cattle

| Study Reference | Animal Type | Parasite Species | Efficacy (% reduction) |

| Dairy Heifers | Ostertagia ostertagi, Cooperia oncophora, Nematodirus helvetianus | 91% reduction in adult worm burdens | |

| [9] | Weaned Calves | Ostertagia ostertagi, Trichostrongylus axei, Cooperia spp. | 94% reduction in worm counts at day 57 |

| [10] | Calves | Gastrointestinal nematodes | 96-98% reduction in overall nematode burden |

Experimental Protocol: Efficacy of Morantel Sustained-Release Bolus in Grazing Calves (Adapted from[10])

-

Objective: To evaluate the efficacy of a morantel tartrate sustained-release bolus in controlling gastrointestinal parasitism in weaned calves.

-

Animals: Sixty-two weanling Angus heifers. Six were used as sentinel animals for pre-trial worm counts, and the remaining 56 were assigned to treatment and control groups.

-

Treatment: Heifers in the treatment groups received one morantel sustained-release bolus at the beginning of the 168-day study. Control groups remained untreated.

-

Housing and Pasture: The heifers were divided into four groups of 14 and placed on four separate pastures.

-

Data Collection:

-

Fecal egg counts were performed at 28-day intervals.

-

Tracer calves (worm-free) were introduced to the pastures for 21 days at the beginning of the study to assess pasture larval contamination.

-

Principal heifers (three from each group) were necropsied on post-treatment days 57, 112, and 168 for total worm recovery and identification.

-

-

Statistical Analysis: Differences in fecal egg counts and worm burdens between treated and control groups were analyzed using appropriate statistical tests (e.g., t-tests or ANOVA).

Experimental Workflow Diagram

Caption: Workflow for a typical efficacy trial of the morantel sustained-release bolus.

Safety and Toxicology

Morantel has a wide margin of safety in target animal species. The pamoate formulation, with its limited absorption, contributes significantly to this safety profile.

Table 3: Summary of Toxicological Data for Morantel

| Species | Study Type | Dose | Observations | NOEL (No-Observed-Effect Level) |

| Rat | 3-month oral toxicity | 30, 90, 270 mg/kg/day | Mortality, renal tubular necrosis, and testicular atrophy at higher doses. | <30 mg/kg/day |

| Dog | 2-year oral toxicity | 1.2, 6, 12 mg/kg/day | Vomiting at higher doses, increased liver and adrenal weights. | 1.2 mg/kg/day |

| Sheep | Acute oral toxicity | Up to 6.5 times the recommended dose | Well-tolerated. | - |

| Cattle | Acute oral toxicity | Up to 28 times the recommended dose | Well-tolerated. | - |

| Rat, Rabbit, Mouse | Teratology studies | Up to 60 mg/kg/day | No evidence of teratogenicity, fetotoxicity, or maternal toxicity. | - |

Regulatory History and Commercialization

The development of morantel by Pfizer led to its commercialization under various trade names, with "Paratect" being a notable example for the sustained-release bolus.[11] Regulatory approvals were sought and obtained in numerous countries for its use in cattle, sheep, and goats. The initial approval of the Paratect Cartridge in the United States by the Food and Drug Administration (FDA) in 1984 was a key step in its establishment as a valuable tool for parasite control.[4] On April 15, 1994, the FDA approved a supplemental new animal drug application (NADA) for the use of morantel tartrate in medicated feed for goats.[12]

Conclusion

The discovery and development of morantel pamoate represent a successful chapter in the history of veterinary anthelmintic research. From its origins in Pfizer's screening programs to its formulation as a highly effective sustained-release bolus, morantel has provided a safe and efficacious solution for the control of gastrointestinal nematodes in livestock. Its mechanism of action as a selective nicotinic acetylcholine receptor agonist is well-characterized, and its pharmacokinetic profile is ideally suited for its intended use. The extensive body of research on its efficacy and safety has solidified its place as an important component of parasite control programs in veterinary medicine.

References

- 1. Federal Register :: Oral Dosage Form New Animal Drugs; Pyrantel Pamoate Suspension [federalregister.gov]

- 2. pfizer.com [pfizer.com]

- 3. A history of Pfizer | pharmaphorum [pharmaphorum.com]

- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 5. Effects of the use of a morantel sustained release bolus in first and second year grazing cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US7396820B2 - Anthelmintic formulations - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Morantel - Wikipedia [en.wikipedia.org]

- 9. Pfizer - Wikipedia [en.wikipedia.org]

- 10. Federal Register :: Oral Dosage Form New Animal Drugs; Praziquantel, Pyrantel Pamoate, and Febantel Tablets [federalregister.gov]

- 11. [The transition of morantel in cow's milk following administration in the retard form, "Paratect Bolus" (Pfizer)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Federal Register, Volume 59 Issue 73 (Friday, April 15, 1994) [govinfo.gov]

Morantel Pamoate as a Nicotinic Acetylcholine Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morantel, a tetrahydropyrimidine anthelmintic, exerts its primary therapeutic effect by acting as a potent agonist at nicotinic acetylcholine receptors (nAChRs) in nematodes. This action leads to excessive stimulation of the neuromuscular system, resulting in spastic paralysis and subsequent expulsion of the parasite from the host. In contrast, morantel exhibits a more complex interaction with mammalian nAChRs, functioning as a weak partial agonist and a positive allosteric modulator, particularly at the α3β2 subtype. This technical guide provides an in-depth analysis of the mechanism of action of morantel pamoate, focusing on its interaction with nAChRs. It includes a compilation of quantitative data on its potency and efficacy, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Morantel is a widely used anthelmintic for the control of gastrointestinal nematodes in livestock. Its efficacy is rooted in its selective action on parasite nAChRs, which are ligand-gated ion channels crucial for neurotransmission. The pamoate salt of morantel is commonly used to reduce its absorption from the host's gastrointestinal tract, thereby maximizing its concentration at the site of parasitic infection. Understanding the molecular interactions between morantel and nAChRs is critical for optimizing its use, managing the development of resistance, and informing the design of novel anthelmintics.

Mechanism of Action at Nicotinic Acetylcholine Receptors

Morantel's primary mechanism of action is the activation of nAChRs at the neuromuscular junction of nematodes. This leads to an influx of cations, causing persistent depolarization of muscle cells and resulting in spastic paralysis.

In nematodes, there are distinct pharmacological subtypes of nAChRs, and the sensitivity to different cholinergic agonists can vary. Morantel is a potent agonist of nematode muscle-type nAChRs. Studies have shown that specific nAChR subunit compositions, such as those containing ACR-26 and ACR-27, are highly sensitive to morantel.

In contrast to its effects on nematode receptors, morantel is a weak partial agonist at mammalian neuronal nAChRs. However, it also acts as a positive allosteric modulator, potentiating the response to acetylcholine (ACh) at these receptors, even at saturating concentrations of the agonist. This suggests that morantel binds to a site on the receptor that is distinct from the canonical ACh binding site. Research indicates that this allosteric binding site may be located at the noncanonical β2(+)/α3(-) subunit interface.

Quantitative Data

The following tables summarize the available quantitative data on the potency, binding affinity, and efficacy of morantel.

Table 1: Potency of Morantel on Nicotinic Acetylcholine Receptors

| Receptor Subtype/Preparation | Agonist/Modulator Effect | EC50 | Species |

| α3β2 nAChR | Weak Partial Agonist | 20 ± 2 µM | Rat |

| hα3β2 nAChRs | Positive Allosteric Modulator | 60 µM | Human |

| Ascaris suum muscle flaps | Contractile Agonist | 3.72 nM | Ascaris suum |

| Ascaris suum muscle flaps (in presence of 3 µM GABA) | Contractile Agonist | 5.69 nM | Ascaris suum |

Table 2: Binding Affinity of Morantel

| Preparation | Ki |

| Synaptosomes | 1.3 µM |

Table 3: Anthelmintic Efficacy of Morantel

| Nematode Species | Efficacy (% reduction) | Host |

| Gastrointestinal nematodes | 96% - 98% | Calves |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique is a cornerstone for characterizing the functional effects of compounds like morantel on ligand-gated ion channels.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are then treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific nAChR subunits of interest (e.g., nematode or mammalian subunits). The injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte expressing the target nAChRs is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped at a holding potential (typically -60 mV to -80 mV) using a voltage-clamp amplifier.

-

The oocyte is exposed to acetylcholine (ACh) alone to establish a baseline response.

-

To assess the effect of morantel, the oocyte is perfused with a solution containing morantel, either alone (to test for agonist activity) or in combination with ACh (to test for modulatory effects).

-

The resulting inward currents are recorded and analyzed to determine parameters such as EC50 and the degree of potentiation.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

Methodology:

-

Receptor Preparation: A source of nAChRs is required, which can be membranes prepared from tissues endogenously expressing the receptor or from cell lines heterologously expressing specific nAChR subtypes.

-

Competitive Binding Assay:

-

The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor of interest with high affinity) and varying concentrations of the unlabeled test compound (morantel).

-

The reaction is allowed to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes.

-

The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand (morantel).

-

The concentration of morantel that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Visualizations

Signaling Pathway

Caption: Nematode nAChR signaling pathway upon morantel activation.

Experimental Workflow

Caption: General experimental workflow for anthelmintic evaluation.

Conclusion

This compound remains an important anthelmintic due to its potent agonistic activity at nematode nicotinic acetylcholine receptors. Its complex pharmacology, including its differential effects on parasite versus host nAChRs, highlights the potential for selective drug targeting. The experimental protocols detailed in this guide provide a framework for the continued investigation of morantel and the development of new anthelmintics that act on this critical receptor family. Further research into the specific nAChR subunit compositions in various parasitic nematodes will be essential for understanding and overcoming mechanisms of resistance.

An In-depth Technical Guide to the Degradation Pathways and Stability of Morantel Pamoate

Disclaimer: Publicly available scientific literature providing a detailed analysis of the degradation pathways and forced degradation studies specifically for morantel pamoate is limited. This guide has been constructed by leveraging data on the closely related morantel tartrate and the analogous compound, pyrantel pamoate. The degradation pathways described herein are therefore inferred based on the chemical structure of morantel and studies on these related compounds.

Introduction

Morantel, a tetrahydropyrimidine anthelmintic, is effective against a range of gastrointestinal nematodes in livestock. It is commonly formulated as a pamoate salt to limit its absorption from the gastrointestinal tract, thereby maximizing its concentration at the site of parasitic infection. Understanding the chemical stability and degradation pathways of this compound is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. This technical guide provides a comprehensive overview of the known and inferred stability characteristics and degradation pathways of this compound, supported by experimental methodologies and data from related compounds.

Chemical Structure and Potential Degradation Sites

The chemical structure of the morantel cation features a tetrahydropyrimidine ring linked to a methyl-substituted thiophene ring via a vinyl group. The pamoate anion is a large, relatively stable counter-ion.

Key potential degradation sites in the morantel cation include:

-

The vinyl double bond: Susceptible to oxidation and isomerization (from the therapeutically active E-isomer to the less active Z-isomer).

-

The tetrahydropyrimidine ring: The amide-like structures within this ring could be susceptible to hydrolysis.

-

The thiophene ring: While generally stable, the sulfur atom could be a site for oxidation under harsh conditions.

Inferred Degradation Pathways

Based on studies of morantel tartrate and pyrantel pamoate, the following degradation pathways for this compound can be postulated:

Isomerization

The double bond in the morantel structure is a key feature for its biological activity, with the (E)-isomer being the active form. Exposure to energy, such as light (photodegradation), could lead to isomerization to the (Z)- or cis-isomer. This represents a degradation pathway as it would lead to a loss of potency.

Hydrolysis

The tetrahydropyrimidine ring contains functional groups that could be susceptible to hydrolytic cleavage under acidic or alkaline conditions. A potential degradation product identified in studies of morantel tartrate is N-(3-methylaminopropyl)-trans-3-(3-methyl-2-thienyl)acrylamide, which would result from the cleavage of the tetrahydropyrimidine ring.

Oxidation

The vinyl group is a likely site for oxidative degradation. A controlled degradative oxidation of morantel tartrate has been shown to cleave the ethylene bond, yielding 3-methylthiophene-2-carbaldehyde. This suggests that under oxidative stress (e.g., exposure to peroxides or atmospheric oxygen), a similar cleavage could occur in this compound.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH.

Storage and Handling Recommendations

-

Temperature: Morantel tartrate is recommended to be stored at -20°C for long-term stability (≥4 years). While the pamoate salt may have different thermal stability, storage in a cool place is advisable.

-

Light: Morantel tartrate is known to be light-sensitive. Therefore, this compound should be stored in light-resistant containers to prevent photodegradation, primarily isomerization.

-

Humidity: As with most pharmaceutical powders, storage in a dry environment is recommended to prevent hydrolysis and physical changes.

Quantitative Data from Related Compounds

The following table summarizes forced degradation data for pyrantel pamoate, a close structural analog of this compound. This data can be used to infer the potential stability of this compound under similar conditions.

| Stress Condition | Reagent/Details | Duration | Pyrantel Pamoate Degradation (%) | Reference |

| Acid Hydrolysis | 2N HCl | 30 mins at 60°C | Data not specified, but degradation observed | [1] |

| Alkaline Hydrolysis | 2N NaOH | 30 mins at 60°C | Data not specified, but degradation observed | [1] |

| Oxidative | 20% H₂O₂ | 24 hrs at 60°C | Data not specified, but degradation observed | [1] |

| Thermal | Dry Heat | 6 hrs at 105°C | Data not specified, but degradation observed | [1] |

| Photolytic | UV Light | 7 days | Data not specified, but degradation observed | [1] |

| Neutral Hydrolysis | Water | 6 hrs reflux | Data not specified, but degradation observed | [1] |

Experimental Protocols

The following are generalized experimental protocols for forced degradation studies, based on methodologies applied to pyrantel pamoate and other anthelmintics. These protocols would be suitable for investigating the stability of this compound.

Preparation of Stock Solution

A stock solution of this compound is prepared in a suitable solvent, such as a mixture of methanol and water, to a concentration of approximately 1 mg/mL.

Stress Conditions

-

Acidic Degradation: The stock solution is mixed with an equal volume of an acid solution (e.g., 1N HCl) and heated (e.g., at 60°C for 24 hours).

-

Alkaline Degradation: The stock solution is mixed with an equal volume of a basic solution (e.g., 1N NaOH) and heated (e.g., at 60°C for 24 hours).

-

Oxidative Degradation: The stock solution is mixed with an equal volume of hydrogen peroxide solution (e.g., 3-30% H₂O₂) and kept at room temperature or heated.

-

Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 80-105°C) for a specified period.

-

Photodegradation: The solid drug substance or a solution is exposed to UV and visible light in a photostability chamber.

Sample Analysis

After exposure to stress conditions, the samples are neutralized (if necessary), diluted, and analyzed using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for the identification of degradation products.

Typical HPLC Method Parameters (based on pyrantel pamoate analysis):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent drug and potential degradation products absorb (e.g., around 313 nm for morantel).

Conclusion

While specific data on the degradation of this compound is not extensively available, by examining its chemical structure and drawing parallels with morantel tartrate and pyrantel pamoate, key degradation pathways can be inferred. The primary routes of degradation are likely to be isomerization of the vinyl double bond, hydrolysis of the tetrahydropyrimidine ring, and oxidative cleavage of the vinyl group. Stability studies should be conducted with careful consideration of exposure to light, heat, and extreme pH conditions. The development and validation of stability-indicating analytical methods are paramount for the accurate assessment of this compound's stability and the identification of its degradation products. Further research involving comprehensive forced degradation studies on this compound, including the isolation and characterization of its degradation products by techniques such as LC-MS/MS and NMR, is necessary to fully elucidate its degradation profile.

References

Methodological & Application

Application Note: Quantification of Morantel Pamoate in Animal Tissues by HPLC-MS/MS

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of morantel pamoate in various animal tissues, including liver, muscle, kidney, and fat. The method employs a straightforward liquid extraction followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and limits of detection and quantification, demonstrating its suitability for residue monitoring and pharmacokinetic studies in veterinary drug development.

Introduction

This compound is a widely used anthelmintic agent in livestock for the treatment and control of gastrointestinal nematodes. Regulatory agencies worldwide have established maximum residue limits (MRLs) for morantel in edible tissues to ensure consumer safety. Therefore, a reliable and sensitive analytical method is crucial for monitoring morantel residues in animal-derived food products. This application note provides a detailed protocol for the extraction, cleanup, and quantification of morantel in bovine, porcine, and ovine tissues using HPLC-MS/MS.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (Sigma-Aldrich)

-

Morantel-d3 (internal standard, custom synthesis or available from specialized suppliers)

-

Acetonitrile, methanol, and water (LC-MS grade)

-

Formic acid and ammonium formate (LC-MS grade)

-

Oasis HLB SPE cartridges (Waters)

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Standard and Internal Standard Preparation

-

Morantel Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Morantel Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of morantel-d3 in 1 mL of methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction.

-

Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of the 100 ng/mL morantel-d3 internal standard working solution.

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Homogenize for 1 minute using a high-speed homogenizer.

-

Add the contents of a QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex immediately for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant (acetonitrile layer) to a clean tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 10% methanol in water.

Solid-Phase Extraction (SPE) Cleanup

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the reconstituted sample extract onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Elute the analyte with 3 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the final residue in 500 µL of the initial mobile phase composition.

-

Transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC System: Agilent 1290 Infinity II or equivalent Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient:

| Time (min) | %B |

| 0.0 | 10 |

| 1.0 | 10 |

| 8.0 | 90 |

| 10.0 | 90 |

| 10.1 | 10 |

| 12.0 | 10 |

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Gas Temperature: 300°C Gas Flow: 10 L/min Nebulizer: 45 psi Capillary Voltage: 4000 V

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Morantel (Quantifier) | 221.1 | 122.1 | 20 |

| Morantel (Qualifier) | 221.1 | 95.1 | 25 |

| Morantel-d3 (IS) | 224.1 | 125.1 | 20 |

Data Presentation

Table 1: Method Validation - Linearity and Limits of Detection/Quantification

| Tissue | Calibration Range (ng/g) | R² | LOD (ng/g) | LOQ (ng/g) |

| Liver | 1 - 500 | >0.995 | 0.2 | 1 |

| Muscle | 1 - 500 | >0.996 | 0.2 | 1 |

| Kidney | 1 - 500 | >0.994 | 0.3 | 1 |

| Fat | 2 - 500 | >0.992 | 0.5 | 2 |

Table 2: Method Validation - Accuracy and Precision

| Tissue | Spiked Level (ng/g) | Mean Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=18) |

| Liver | 5 | 92.5 | 4.8 | 6.2 |

| 50 | 95.1 | 3.5 | 5.1 | |

| 250 | 98.2 | 2.9 | 4.5 | |

| Muscle | 5 | 94.3 | 4.1 | 5.8 |

| 50 | 96.8 | 3.2 | 4.9 | |

| 250 | 99.1 | 2.5 | 4.2 | |

| Kidney | 5 | 90.8 | 5.2 | 7.1 |

| 50 | 93.5 | 4.0 | 6.5 | |

| 250 | 97.4 | 3.1 | 5.3 | |

| Fat | 10 | 88.9 | 6.5 | 8.2 |

| 100 | 91.2 | 5.3 | 7.5 | |

| 400 | 94.6 | 4.6 | 6.8 |

Visualization

Caption: Experimental workflow for this compound quantification.

Caption: MRM pathway for morantel detection.

Conclusion